5-Bromo-1-cyclopropyl-1H-1,2,3-triazole
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Overview
Description
5-Bromo-1-cyclopropyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets due to their versatile nature .
Mode of Action
It’s known that 1,2,3-triazoles can be synthesized via the copper-catalyzed azide-alkyne huisgen cycloaddition (cuaac) reaction . This reaction is reliable, regioselective, and high-yielding , which could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Triazole derivatives are known to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 18803 , which could potentially influence its bioavailability.
Result of Action
Given the diverse biological activities of triazole derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper or ruthenium to improve yield and selectivity . The reaction conditions usually involve moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-1-cyclopropyl-1H-1,2,3-triazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-cyclopropyl-1H-1,2,4-triazole: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
1-Cyclopropyl-1H-1,2,3-triazole: Lacks the bromine atom, which affects its reactivity and applications.
Uniqueness
5-Bromo-1-cyclopropyl-1H-1,2,3-triazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical properties and reactivity . These features make it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-1-cyclopropyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICNFTQYPGBMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CN=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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